molecular formula C13H22Cl2N2 B13027958 (1-Benzylpiperidin-4-yl)methanamine dihydrochloride

(1-Benzylpiperidin-4-yl)methanamine dihydrochloride

Katalognummer: B13027958
Molekulargewicht: 277.23 g/mol
InChI-Schlüssel: OYOYPDGGTJXNMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-4-yl)methanaminedihydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 4-Benzylpiperidine

    Reagents: Formaldehyde, Hydrogen Chloride

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of around 25-30°C. The pH is maintained between 4 and 5 to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (1-Benzylpiperidin-4-yl)methanaminedihydrochloride involves large-scale synthesis using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzylpiperidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (1-Benzylpiperidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzylpiperidine: A closely related compound with similar chemical properties.

    N-Benzylpiperidine: Another derivative of piperidine with a benzyl group attached to the nitrogen atom.

    1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: A methylated derivative with distinct chemical behavior.

Uniqueness

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in both research and industrial settings.

Eigenschaften

Molekularformel

C13H22Cl2N2

Molekulargewicht

277.23 g/mol

IUPAC-Name

(1-benzylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h1-5,12H,6-11,14H2;2*1H

InChI-Schlüssel

OYOYPDGGTJXNMM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CN)CC2=CC=CC=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.